2-Methylphenanthrene

Petroleum Geochemistry Thermal Maturity Assessment Organic Geochemistry

2-Methylphenanthrene (2-MP, CAS 2531-84-2) is the non-mutagenic methylphenanthrene isomer with potent AhR activation (EC50 4.6 µM). Unlike its mutagenic 1- and 9-methyl counterparts, 2-MP is the thermodynamic sink driving the Methylphenanthrene Ratio (MPR) for thermal maturity calibration and forensic PAH source apportionment. Mycobacterium spp. preferentially degrade 2-MP, altering diagnostic ratios—making isomer-specific standards essential for regulatory defensibility. This ≥98% crystalline reference also underpins the validated urinary biomarker 2-PHECA. Isomer substitution invalidates experimental reproducibility; obtain the correct isomer now.

Molecular Formula C15H12
Molecular Weight 192.25 g/mol
CAS No. 2531-84-2
Cat. No. B047528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylphenanthrene
CAS2531-84-2
Synonyms2-methylphenanthrene
Molecular FormulaC15H12
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C3=CC=CC=C3C=C2
InChIInChI=1S/C15H12/c1-11-6-9-15-13(10-11)8-7-12-4-2-3-5-14(12)15/h2-10H,1H3
InChIKeyKANLOADZXMMCQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)
1.46e-06 M

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylphenanthrene (CAS 2531-84-2): Physicochemical Identity and Isomer-Class Positioning


2-Methylphenanthrene (2-MP, CAS 2531-84-2) is a monomethylated three-ring polycyclic aromatic hydrocarbon (C₁₅H₁₂, MW 192.26) belonging to the methylphenanthrene isomer series. It is a white crystalline solid with a melting point of 57–59 °C, which is substantially lower than that of its 1-methyl isomer (123 °C), enabling unambiguous physical differentiation [1]. As a constituent of crude oils, combustion emissions, and polystyrene plastic pyrolysis products, 2-MP serves as a critical reference standard in environmental forensics, petroleum geochemistry, and toxicological research, where its distinct properties relative to the other four monomethylphenanthrene isomers (1-, 3-, 4-, and 9-methylphenanthrene) are exploited for source apportionment, maturity assessment, and isomer-specific bioactivity profiling [2].

Why Methylphenanthrene Isomer Interchangeability Fails: Critical Differentiation of 2-Methylphenanthrene


Methylphenanthrene isomers cannot be substituted for one another in research, analytical, or industrial contexts because the position of the single methyl group on the phenanthrene backbone dictates profoundly divergent physicochemical, toxicological, and environmental fate properties. The 1- and 9-methyl isomers are mutagenic in the Ames Salmonella assay, whereas 2-methylphenanthrene is non-mutagenic—a binary toxicological distinction with direct regulatory and risk-assessment implications [1]. AhR-mediated activity varies by more than 2.5-fold across the monomethyl series (relative EC50 from 4.0 to 11.7 µM), with 2-MP ranking among the most potent activators [2]. Furthermore, soil bacteria exhibit genus-level isomer specificity: Mycobacterium spp. grow exclusively on 2-MP while Sphingomonas spp. preferentially degrade 1-MP, meaning that environmental persistence predictions based on a generic methylphenanthrene surrogate will be systematically inaccurate [3]. Procurement of the precise isomer is therefore non-negotiable for experimental reproducibility and regulatory defensibility.

Product-Specific Quantitative Differentiation Evidence for 2-Methylphenanthrene (CAS 2531-84-2)


Thermodynamic Stability and Geochemical Maturity Parameter: 2-MP as the Thermodynamic Sink in Methylphenanthrene Isomerization

2-Methylphenanthrene is thermodynamically the most stable monomethylphenanthrene isomer alongside 3-MP, driving its enrichment during thermal maturation of sedimentary organic matter. DFT calculations establish that the acid-catalysed 1,2-methyl shift from 1-MP to 2-MP has an activation barrier of only 22.5 kcal/mol, while isomerization from 3-MP to 2-MP requires 30.2 kcal/mol, demonstrating a thermodynamic sink toward the 2-substituted isomer [1]. This thermodynamic preference underpins the Methylphenanthrene Ratio (MPR = 2-MP/1-MP), a validated petroleum maturity parameter that increases systematically with thermal maturity and has been shown to be more closely dependent on maturity than the widely used MPI-1 index [1]. In contrast, 9-MP and 1-MP are kinetically favoured but thermodynamically less stable products that dominate at low maturity and diminish with progressive maturation.

Petroleum Geochemistry Thermal Maturity Assessment Organic Geochemistry

Gas-Phase OH Radical Reaction Kinetics: Differentiated Atmospheric Lifetime of 2-Methylphenanthrene

The atmospheric removal rate of 2-methylphenanthrene via OH radical oxidation is quantitatively distinct from its isomers, as established by the first reported Arrhenius parameters for the complete methylphenanthrene series. At a reference temperature of 298 K, the calculated bimolecular rate constant k(OH) for 2-MP is approximately 64.5 × 10⁻¹² cm³ molecule⁻¹ s⁻¹, derived from the experimentally determined Arrhenius expression k = 2.54 × 10⁻¹² exp(964/T) [1]. This places 2-MP among the more reactive isomers: 9-MP is fastest (k₂₉₈ ≈ 75.7 × 10⁻¹²), 3-MP is comparable (k₂₉₈ ≈ 66.4 × 10⁻¹²), and 1-MP is slowest (k₂₉₈ ≈ 28.9 × 10⁻¹²), representing a ~2.6-fold range across isomers. The parent phenanthrene (k₂₉₈ ≈ 32.0 × 10⁻¹²) reacts approximately half as fast as 2-MP [1]. These differences translate directly into isomer-specific atmospheric half-lives, meaning that environmental fate models parameterized with a generic methylphenanthrene rate constant will mispredict 2-MP persistence.

Atmospheric Chemistry Environmental Fate Modelling PAH Degradation

Aryl Hydrocarbon Receptor (AhR) Activation Potency: 2-MP Among the Most Potent Monomethylphenanthrene AhR Ligands

2-Methylphenanthrene ranks among the most potent monomethylphenanthrene activators of the human aryl hydrocarbon receptor (AhR). In a yeast bioassay expressing human AhR and ARNT, the relative EC50 of 2-MP was 4.6 µM, statistically indistinguishable from 1-MP (4.0 µM) but significantly more potent than 3-MP (5.8 µM), 9-MP (7.8 µM), and 4-MP (11.7 µM) [1]. All monomethylphenanthrenes were 2- to 5-fold more potent than unmethylated phenanthrene [1]. In an independent study using rat liver cell models (WB-F344 and a reporter gene assay), 2-MP was identified as the most potent AhR ligand among all tested methylated phenanthrenes, anthracenes, and naphthalenes found in Czech river sediments, driving both reporter gene activation and endogenous Cyp1a1 induction [2]. This convergence of evidence across human receptor and rodent cell models establishes 2-MP as a consistently high-potency AhR-active PAH.

Toxicology AhR Signalling Endocrine Disruption

Mutagenicity Profile: 2-Methylphenanthrene Is Non-Mutagenic, Unlike 1- and 9-Methylphenanthrene

The mutagenicity of methylphenanthrenes is determined exclusively by the position of methyl substitution. In the Ames Salmonella mutagenicity assay, 2-methylphenanthrene tested negative in both TA98 and TA100 strains, whereas 1-methylphenanthrene and 9-methylphenanthrene were unequivocally mutagenic [1]. The structural basis for this dichotomy is the creation of an additional bay-region-like motif when the methyl group is positioned at C1 or C9, which facilitates metabolic bioactivation to reactive diol-epoxide intermediates. 2-MP and 3-MP lack this structural feature and consequently do not produce mutagenic metabolites [1]. Phenanthrene itself was also non-mutagenic. This positional dependence means that the overall mutagenic hazard of a methylphenanthrene-containing mixture cannot be inferred from total methylphenanthrene concentration alone—isomer-resolved quantification is essential.

Genetic Toxicology Ames Test Regulatory Risk Assessment

Isomer-Specific Microbial Degradation: Mycobacterium spp. Grow Exclusively on 2-Methylphenanthrene

The biodegradation of methylphenanthrenes in soil is strongly isomer-specific and genus-dependent. Among 29 phenanthrene-degrading bacterial isolates, 11 could grow on methylphenanthrenes, but with a striking partition: all Mycobacterium strains grew exclusively on 2-MP, while Sphingomonas strains grew predominantly on 1-MP, and only one Sphingomonas strain utilized both substrates [1]. In two-phase biodegradation assays (heptamethylnonane/water), three Mycobacterium strains and one Sphingomonas strain degraded 2-MP faster than 1-MP, while two Sphingomonas strains degraded 1-MP faster than 2-MP [1]. An independent study of aerobic bacterial communities confirmed that 2-MP was more extensively degraded than 9-MP under identical conditions [2]. In soil microcosms polluted with bunker oil, the 2-MP/1-MP ratio declined consistently during biodegradation, validating the preferential removal of 2-MP at the ecosystem level [1].

Bioremediation Environmental Microbiology PAH Biodegradation

Human Exposure Biomarker: Urinary Phenanthrene-2-Carboxylic Acid as a Specific Metabolite of 2-Methylphenanthrene

2-Methylphenanthrene is uniquely traceable in human populations via its specific urinary metabolite, phenanthrene-2-carboxylic acid (2-PHECA). A field study demonstrated a statistically significant association between personal airborne exposure to 2-MP and urinary 2-PHECA levels, establishing the first validated isomer-specific exposure biomarker for methylated PAHs [1]. This one-to-one precursor–metabolite linkage is not shared by other methylphenanthrene isomers, whose carboxylic acid metabolites derive from different positional oxidation. The biomarker enables source-specific exposure assessment because 2-MP is enriched in petrogenic PAH mixtures relative to pyrogenic sources, meaning that urinary 2-PHECA can help distinguish occupational petroleum exposure from combustion-related PAH exposure [1].

Human Biomonitoring Exposure Assessment PAH Metabolism

Optimal Research and Industrial Application Scenarios for 2-Methylphenanthrene (CAS 2531-84-2) Based on Quantitative Differentiation Evidence


Petroleum Geochemistry: Thermal Maturity Assessment Using MPR (2-MP/1-MP Ratio) in Source Rock and Crude Oil Analysis

2-Methylphenanthrene is an irreplaceable reference compound for constructing the Methylphenanthrene Ratio (MPR = 2-MP/1-MP), a validated thermal maturity parameter in petroleum geochemistry. Because 2-MP is the thermodynamic sink of methylphenanthrene isomerization—with a low activation barrier of 22.5 kcal/mol for the 1-MP → 2-MP shift—the MPR increases systematically with thermal maturation and has been demonstrated to more closely track vitrinite reflectance than the widely used MPI-1 index [1]. Procurement of high-purity 2-MP (≥98%) as a quantitative GC-MS standard is essential for laboratories performing basin modelling and source rock evaluation, where accurate MPR determination directly informs burial history reconstruction and hydrocarbon generation timing.

Environmental Forensics: Source Apportionment of PAH Contamination Using Isomer-Specific Diagnostic Ratios

Environmental forensic investigations rely on isomer-specific PAH ratios to distinguish petrogenic from pyrogenic contamination sources. 2-MP plays a central role because its thermodynamic stability drives enrichment in mature petroleum relative to combustion products, and its preferential biodegradation by Mycobacterium spp. causes a predictable decline in the 2-MP/1-MP ratio during natural attenuation [1]. Analytical laboratories conducting forensic source apportionment require certified 2-MP reference material to calibrate GC-MS methods and establish defensible diagnostic ratio baselines for litigation-support and regulatory compliance contexts.

Toxicological Screening and Regulatory Hazard Assessment: Isomer-Resolved AhR Activation and Mutagenicity Testing

Regulatory toxicology programmes evaluating PAH-contaminated environmental media or petroleum-derived products must distinguish 2-MP from its mutagenic isomers. 2-MP is a potent AhR activator (relative EC50 = 4.6 µM in human AhR bioassay) yet is non-mutagenic in the Ames test, in contrast to the mutagenic 1-MP and 9-MP [1][2]. This divergent toxicological profile means that total methylphenanthrene concentration is inappropriate for hazard characterization. Procurement of isomer-pure 2-MP is required as both a calibration standard for isomer-resolved analytical methods and as a test article in mechanistic toxicology studies investigating the role of methyl substitution position on AhR-mediated toxicity pathways.

Human Biomonitoring and Occupational Exposure Assessment: Urinary Phenanthrene-2-Carboxylic Acid as an Exposure Biomarker

Epidemiological studies and occupational health surveillance programmes benefit from the validated 2-MP-specific urinary biomarker phenanthrene-2-carboxylic acid (2-PHECA). The demonstrated statistical association between personal airborne 2-MP exposure and urinary 2-PHECA levels [1] makes 2-MP the only methylphenanthrene with an established isomer-specific human exposure biomarker. Reference standard-grade 2-MP is essential for analytical method development, quality control, and isotope-dilution quantification of both the parent compound in air samples and its metabolite in urine, enabling precise source-resolved exposure assessment in petroleum industry workers and populations near oil extraction or refining operations.

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